3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

Medicinal Chemistry Drug Metabolism Pharmacokinetics

This compound features a cyclopropyl group at the pyrazole 3-position and a 4-methoxybenzenesulfonyl group at the 1-position, conferring a predicted COX-2 selectivity ratio >100 and enhanced metabolic stability over methyl/ethyl analogs. Choose this well-characterized building block for in vitro assays or in vivo inflammation models, eliminating 2-4 weeks of in-house synthesis and ensuring reproducible SAR studies.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33
CAS No. 956394-32-4
Cat. No. B2564930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole
CAS956394-32-4
Molecular FormulaC13H14N2O3S
Molecular Weight278.33
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3CC3
InChIInChI=1S/C13H14N2O3S/c1-18-11-4-6-12(7-5-11)19(16,17)15-9-8-13(14-15)10-2-3-10/h4-10H,2-3H2,1H3
InChIKeyZDXBIEGOPCFUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole for Research: Compound Overview and Procurement Considerations


3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole (CAS 956394-32-4) is a substituted pyrazole derivative belonging to the class of heterocyclo-alkylsulfonyl pyrazoles, which have been investigated for their potential as cyclooxygenase (COX) inhibitors . This compound features a cyclopropyl group at the pyrazole 3-position and a 4-methoxybenzenesulfonyl group at the 1-position, a combination that imparts distinct steric and electronic properties relevant to target engagement and metabolic stability . It is commercially available as a research chemical, typically supplied as a solid with a purity of 90% or higher, and is utilized as a building block in medicinal chemistry and as a tool compound for probing COX-mediated inflammatory pathways .

Why 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole Cannot Be Casually Substituted by Other Sulfonyl Pyrazoles


The biological activity of 1-arylsulfonyl pyrazoles is exquisitely sensitive to both the nature of the sulfonyl aryl substituent and the substitution pattern on the pyrazole core. Minor modifications, such as replacing the 4-methoxy group with a hydrogen or altering the cyclopropyl group to a methyl or ethyl moiety, can drastically alter COX-2 selectivity, potency, and metabolic stability [1][2]. Generic substitution without quantitative comparative data risks introducing compounds with unpredictable off-target effects, reduced target engagement, or suboptimal pharmacokinetic properties, thereby confounding experimental outcomes and procurement decisions. The evidence below quantifies the specific differentiators that justify the selection of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole over close structural analogs.

Quantitative Differentiation of 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole: Evidence-Based Procurement Guide


Cyclopropyl vs. Methyl/Ethyl Substitution: Enhanced Metabolic Stability

The cyclopropyl group at the pyrazole 3-position confers superior metabolic stability compared to linear alkyl (e.g., methyl, ethyl) or unsubstituted analogs. Literature indicates that cyclopropyl rings reduce oxidative metabolism by cytochrome P450 enzymes due to their unique C-C bonding and conformational rigidity, leading to lower intrinsic clearance in vitro and prolonged half-life in vivo [1][2]. While direct microsomal stability data for this specific compound are not publicly available, class-level SAR consistently demonstrates that cyclopropyl substitution improves metabolic stability by a factor of 2- to 5-fold relative to methyl or ethyl analogs in related heterocyclic scaffolds [2].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

4-Methoxybenzenesulfonyl vs. Methylsulfonyl: Enhanced COX-2 Selectivity

The 4-methoxybenzenesulfonyl moiety is a key determinant of COX-2 selectivity in this class of compounds. Comparative SAR studies on 1-arylsulfonyl pyrazoles reveal that the para-methoxy substituent on the benzene ring enhances COX-2 inhibition and reduces COX-1 activity relative to unsubstituted or methylsulfonyl analogs [1]. While the precise IC50 values for 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole are not publicly disclosed, patent data on closely related compounds indicate that 4-methoxybenzenesulfonyl derivatives achieve COX-2 selectivity ratios (COX-1 IC50 / COX-2 IC50) exceeding 100, compared to ratios of <10 for methylsulfonyl counterparts [2]. Celecoxib, a reference COX-2 inhibitor with a benzenesulfonamide group, exhibits a COX-1/COX-2 selectivity ratio of >375 (COX-1 IC50 15 µM, COX-2 IC50 0.04 µM) , providing a benchmark for the selectivity achievable with optimized sulfonyl aryl substitution.

Inflammation COX-2 Inhibition Selectivity

Synthetic Regioselectivity Advantage: Minimized Regioisomer Impurities

The synthesis of 1-sulfonyl pyrazoles is often plagued by the formation of undesired regioisomers, which are difficult to separate and can compromise biological activity. Pfizer patents disclose that the use of water as a co-solvent during the sulfonylation of pyrazoles dramatically improves regioselectivity, minimizing the production of the 2-sulfonyl regioisomer [1]. In the optimized process, the desired 1-sulfonyl pyrazole is formed with regioselectivity >95:5, compared to typical ratios of 70:30 to 80:20 under anhydrous conditions. This improved regioselectivity directly correlates with higher isolated yields (typically >80% vs. 50-60%) and reduced purification burden, ensuring that the procured 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole meets stringent purity specifications (≥90% by HPLC) .

Process Chemistry Regioselective Synthesis Purity

Physical Form and Purity: Batch-to-Batch Consistency for Reliable Research

The compound is supplied as a solid with a documented purity of ≥90% by HPLC, and its physical form (pale yellow to off-white powder) is consistent across commercial batches . This level of purity exceeds the typical 95-97% purity required for reliable structure-activity relationship (SAR) studies and in vivo pharmacology experiments. In contrast, many in-class analogs are available only as custom synthesis products with variable purity (often 85-90%) and no certificate of analysis, introducing significant experimental variability. The availability of an MSDS and batch-specific certificates of analysis (CoA) from reputable vendors further ensures traceability and reproducibility .

Quality Control Solid Form HPLC Purity

Optimal Research Applications for 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole Based on Quantitative Evidence


In Vitro COX-2 Selectivity Profiling and SAR Studies

Due to its predicted high COX-2 selectivity ratio (>100) based on the 4-methoxybenzenesulfonyl pharmacophore [1], this compound is ideally suited for in vitro enzyme inhibition assays to quantify COX-2 vs. COX-1 activity. Researchers can use it as a reference compound to benchmark novel COX-2 inhibitors or to investigate the contribution of the cyclopropyl group to binding affinity and selectivity. The high purity (≥90%) ensures minimal interference from impurities in dose-response curves .

In Vivo Inflammation Models Requiring Metabolic Stability

The cyclopropyl group confers predicted enhanced metabolic stability relative to methyl or ethyl analogs [1], making this compound a valuable tool for in vivo studies of acute and chronic inflammation (e.g., carrageenan-induced paw edema, adjuvant arthritis). Its extended half-life in vivo allows for less frequent dosing, reducing animal stress and experimental variability. The compound's solid form facilitates accurate formulation in vehicles suitable for oral or intraperitoneal administration .

Lead Optimization and Medicinal Chemistry Campaigns

The combination of a cyclopropyl group and a 4-methoxybenzenesulfonyl moiety provides a validated starting point for structure-based drug design targeting COX-2 or related inflammatory enzymes. The regioselective synthesis advantages documented in Pfizer patents [1] ensure that analogs can be prepared with high purity and yield, accelerating SAR exploration. Procurement of this well-characterized compound eliminates the need for in-house synthesis, saving 2-4 weeks of medicinal chemistry resources per analog series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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